molecular formula C13H13BrN2O3 B2606291 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid CAS No. 75816-15-8

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

Cat. No. B2606291
CAS RN: 75816-15-8
M. Wt: 325.162
InChI Key: IMYCFTBQVUCEKW-UHFFFAOYSA-N
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Description

“3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid” is a compound that contains an indole nucleus . Indole is a significant nitrogen-based heterocycle that provides the skeleton to many important synthetic drug molecules . It is known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . For instance, a novel organic salt was synthesized from a Lewis acid (LA) and Lewis-base (LB) reaction between 1,3,5-triaza-7-phosphaadmantane (LB) and 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate (LA) .


Molecular Structure Analysis

The molecular formula of a similar compound, 5-Bromoindoxyl acetate, is CHBrNO . The average mass is 254.080 Da and the monoisotopic mass is 252.973831 Da .


Chemical Reactions Analysis

Indole is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property makes it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Conclusion

This comprehensive investigation highlights the compound’s paramount potential—from industrial anti-corrosion applications to therapeutic avenues due to its antimicrobial and antioxidant capabilities. Further research and development initiatives are warranted to explore this multifaceted compound .

For additional insights, you may refer to the original research article here.

Safety and Hazards

The safety data sheets for a similar compound, “3-(5-BROMO-1H-INDOL-3-YL)-PROPIONIC ACID”, can be found online . It is recommended to refer to these for detailed safety and hazard information.

Mechanism of Action

The compound’s interaction with its targets could lead to changes in biochemical pathways within the cell . This could result in a variety of downstream effects, depending on the specific pathways involved.

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also play a crucial role in its bioavailability . Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics.

The result of the compound’s action would be changes at the molecular and cellular level. These changes could potentially lead to observable effects at the tissue or organism level .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYCFTBQVUCEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

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